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Compound of Interest

Compound Name: Meluadrine

Cat. No.: B152843 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory synthesis of

Meluadrine, also known as (R)-4-hydroxytulobuterol. Meluadrine is a sympathomimetic agent

and a β2-adrenergic receptor agonist, investigated for its tocolytic properties. It is the active

metabolite of Tulobuterol. The following protocols are intended for research purposes only.

Chemical Profile and Properties
A summary of the key chemical properties of Meluadrine is presented in the table below for

easy reference.

Property Value

IUPAC Name
4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-3-

chlorophenol

Other Names (R)-4-hydroxytulobuterol, HSR-81

Molecular Formula C₁₂H₁₈ClNO₂

Molar Mass 243.73 g/mol

CAS Number 134865-33-1

Drug Class
Sympathomimetic; Tocolytic; β2-Adrenergic

receptor agonist
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Experimental Protocol: Synthesis of Meluadrine
The following protocol is based on the method described by Glushkova, Popkov, and Burdeinyi

in the Russian Journal of Organic Chemistry (2020).[1] This synthesis involves the formation of

an intermediate oxirane followed by ring-opening with tert-butylamine. A benzyl protecting

group is used for the hydroxyl group, which is removed in the final step.

Materials and Reagents:
Starting material (commercially available or synthesized)

Benzyl bromide

Potassium carbonate

Acetone

Trimethylsulfoxonium iodide

Sodium hydride

Dimethyl sulfoxide (DMSO)

tert-Butylamine

Palladium on carbon (10%)

Methanol

Ethyl acetate

Hexane

Standard laboratory glassware and equipment for organic synthesis (reflux condenser,

magnetic stirrer, etc.)

Thin-layer chromatography (TLC) plates and developing chambers

Column chromatography apparatus with silica gel
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Experimental Workflow Diagram

Experimental Workflow for Meluadrine Synthesis

Start with appropriate phenolic precursor

Protection of hydroxyl group with benzyl bromide

Corey-Chaykovsky reaction to form the oxirane

Ring-opening of the oxirane with tert-butylamine

Deprotection of the benzyl group via hydrogenolysis

Final product: Meluadrine

Click to download full resolution via product page

Caption: A simplified workflow for the synthesis of Meluadrine.

Step-by-Step Procedure:
1. Protection of the Hydroxyl Group:

Dissolve the starting phenolic compound in acetone and add potassium carbonate.

To this suspension, add benzyl bromide dropwise at room temperature.
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Heat the mixture to reflux and monitor the reaction progress using TLC.

Once the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate

the filtrate under reduced pressure.

Purify the resulting benzylated intermediate by column chromatography on silica gel using a

mixture of ethyl acetate and hexane as the eluent.

2. Formation of the Oxirane (Corey-Chaykovsky Reaction):

In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of sodium

hydride in DMSO.

Add trimethylsulfoxonium iodide portion-wise to the sodium hydride solution and stir until the

evolution of hydrogen gas ceases.

Add a solution of the benzylated intermediate in DMSO dropwise to the reaction mixture.

Stir the reaction at room temperature and monitor its progress by TLC.

Upon completion, quench the reaction by carefully adding water.

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous

sodium sulfate, and concentrate under reduced pressure to obtain the crude oxirane.

3. Ring-Opening of the Oxirane:

Dissolve the crude oxirane in an excess of tert-butylamine.

Heat the mixture in a sealed tube or a pressure vessel at a suitable temperature (e.g., 80-

100 °C) and monitor the reaction by TLC.

After the reaction is complete, cool the mixture and remove the excess tert-butylamine under

reduced pressure.

Dissolve the residue in ethyl acetate and wash with water to remove any remaining water-

soluble impurities.
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Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude

protected Meluadrine.

4. Deprotection of the Benzyl Group:

Dissolve the protected Meluadrine in methanol.

Add 10% palladium on carbon catalyst to the solution.

Subject the mixture to hydrogenolysis using a hydrogen balloon or a hydrogenation

apparatus at atmospheric pressure.

Monitor the reaction by TLC until the starting material is consumed.

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad

with methanol.

Concentrate the filtrate under reduced pressure to obtain the crude Meluadrine.

Purify the final product by recrystallization or column chromatography to yield pure

Meluadrine.

Signaling Pathway of Meluadrine
As a β2-adrenergic receptor agonist, Meluadrine exerts its effects by activating a specific

signaling cascade within target cells.

β2-Adrenergic Receptor Signaling Pathway Diagram
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Meluadrine's β2-Adrenergic Receptor Signaling Pathway
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Caption: The signaling cascade initiated by Meluadrine binding.
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Upon binding to the β2-adrenergic receptor on the cell surface, Meluadrine induces a

conformational change in the receptor. This leads to the activation of the associated Gs protein.

The activated Gs protein then stimulates adenylyl cyclase, an enzyme that catalyzes the

conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels

activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream target

proteins, ultimately leading to the physiological response, such as the relaxation of smooth

muscle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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